molecular formula C20H30O3 B153459 Polyalthialdoic acid CAS No. 137109-33-2

Polyalthialdoic acid

Cat. No.: B153459
CAS No.: 137109-33-2
M. Wt: 318.4 g/mol
InChI Key: LUZARHTWSOXFLP-DQLOYZPXSA-N
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Description

Polyalthialdoic acid is a clerodane diterpene first isolated from the stem bark of Polyalthia longifolia (Annonaceae), a medicinal plant traditionally used in Ayurvedic medicine . Structurally, it is identified as 16-oxo-cleroda-3,13(14)Z-dien-15-oic acid, characterized by a bicyclic clerodane skeleton with a ketone group at C-16 and a carboxylic acid moiety at C-15 .

Bioactivity and Mechanism: this compound exhibits potent cytotoxic effects against human tumor cell lines, including A-549 (lung adenocarcinoma), MCF-7 (breast cancer), and HT-29 (colon adenocarcinoma), with an ED50 of 0.6 μg/mL . Its mechanism involves mitochondrial-dependent apoptosis, evidenced by caspase-3/9 activation, cytochrome c release, and PARP cleavage in HL-60 leukemia cells .

Properties

CAS No.

137109-33-2

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(Z)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-formylpent-2-enoic acid

InChI

InChI=1S/C20H30O3/c1-14-6-5-7-17-19(14,3)10-8-15(2)20(17,4)11-9-16(13-21)12-18(22)23/h6,12-13,15,17H,5,7-11H2,1-4H3,(H,22,23)/b16-12-/t15-,17+,19+,20+/m1/s1

InChI Key

LUZARHTWSOXFLP-DQLOYZPXSA-N

SMILES

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)O)/C=O)CCC=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C

Synonyms

16-oxocleroda-3,13(14)-dien-15-oic acid
polyalthialdoic acid

Origin of Product

United States

Comparison with Similar Compounds

Discussion and Implications

This compound stands out among clerodane diterpenes for its nanomolar-level potency (ED50 = 0.6 μg/mL) in human cancer models, outperforming structurally related compounds like kolavenic acid and labdanes from other Polyalthia species. Its mechanism—mitochondrial apoptosis—provides a therapeutic advantage over nonspecific cytotoxic agents. However, further studies are needed to:

Compare pharmacokinetics and toxicity profiles across diterpenes.

Explore synergies with chemotherapeutic drugs.

Validate efficacy in in vivo tumor models.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing polyalthialdoic acid's purity and structural integrity in synthetic chemistry research?

  • Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis to verify stoichiometry. For reproducibility, experimental protocols must detail solvent systems, column specifications (e.g., C18 for HPLC), and calibration standards. Known compounds should reference published spectral data, while novel derivatives require full spectral assignments and purity ≥95% by HPLC .

Q. How should researchers design initial experiments to assess this compound's bioactivity in pharmacological studies?

  • Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity) using dose-response curves (e.g., 0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only). Use cell lines with validated sensitivity to related compounds. Statistical analysis (e.g., ANOVA with post-hoc tests) must account for biological replicates (n ≥ 3) to ensure robustness .

Q. What criteria determine the selection of solvents and reaction conditions for this compound synthesis?

  • Methodological Answer : Solvent choice depends on polarity (e.g., dichloromethane for non-polar intermediates) and reaction mechanism (e.g., DMF for SN2 reactions). Optimize temperature (e.g., reflux vs. room temperature) via kinetic studies. Document yield, side products (TLC monitoring), and purification methods (e.g., column chromatography with silica gel). Reproducibility requires specifying suppliers (e.g., Sigma-Aldrich®) and batch numbers .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental results regarding this compound's reactivity?

  • Methodological Answer : Cross-validate computational models (e.g., DFT calculations for reaction pathways) with kinetic experiments (e.g., time-resolved spectroscopy). Adjust computational parameters (e.g., solvation models) to align with experimental conditions (e.g., solvent dielectric constant). Replicate experiments under controlled atmospheres (e.g., inert gas) to exclude environmental interference .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in multi-variable biological systems?

  • Methodological Answer : Use multivariate regression to account for covariates (e.g., cell viability, protein binding). Apply nonlinear mixed-effects models (NLME) for longitudinal data. Validate assumptions (e.g., normality via Shapiro-Wilk test) and report effect sizes (e.g., Cohen’s d) alongside p-values. Open-source tools like R or Python’s SciPy suite enhance transparency .

Q. How should researchers optimize this compound's synthetic yield under varying catalytic conditions?

  • Methodological Answer : Employ design of experiments (DoE) methodologies, such as factorial designs, to test catalysts (e.g., Pd/C vs. Ni) and ligand ratios. Monitor reaction progress via GC-MS or in-situ IR. Use response surface methodology (RSM) to identify optimal conditions (e.g., 80°C, 0.5 mol% catalyst). Report isolated yields and turnover frequencies (TOF) .

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